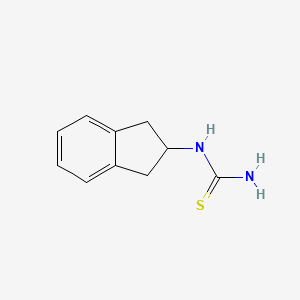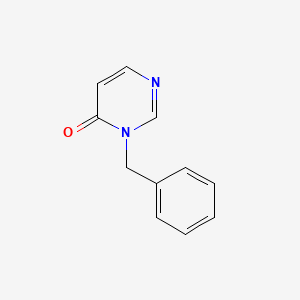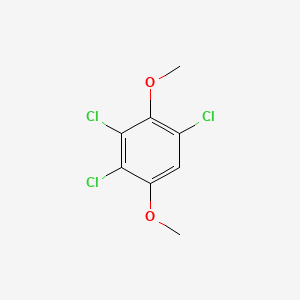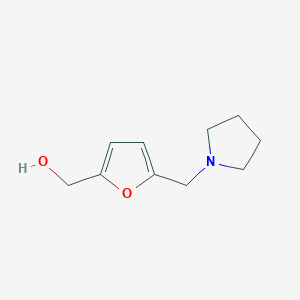![molecular formula C12H17NO4 B1658641 N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide CAS No. 61711-83-9](/img/structure/B1658641.png)
N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide is an organic compound with the molecular formula C12H17NO4. This compound is characterized by the presence of an acetamide group attached to a 3,5-dimethoxyphenoxyethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide typically involves the reaction of 3,5-dimethoxyphenol with ethylene oxide to form 3,5-dimethoxyphenoxyethanol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy compounds.
Applications De Recherche Scientifique
N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- Acetamide, N-(2,5-dimethoxyphenyl)-
Uniqueness
N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide is unique due to the presence of the 3,5-dimethoxyphenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can lead to variations in reactivity, solubility, and biological activity.
Propriétés
Numéro CAS |
61711-83-9 |
|---|---|
Formule moléculaire |
C12H17NO4 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C12H17NO4/c1-9(14)13-4-5-17-12-7-10(15-2)6-11(8-12)16-3/h6-8H,4-5H2,1-3H3,(H,13,14) |
Clé InChI |
QELVQIVXORSOJH-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOC1=CC(=CC(=C1)OC)OC |
SMILES canonique |
CC(=O)NCCOC1=CC(=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Bi(cyclopentane)]-2-amine](/img/structure/B1658559.png)
![5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-](/img/structure/B1658560.png)



![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1658570.png)


![(E)-1-[4-Methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1658574.png)
![ethyl 2-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B1658575.png)
![1-Methyl-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]piperazine](/img/structure/B1658578.png)
![N'-{[(2-naphthyloxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B1658579.png)

![Methyl 3-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B1658581.png)
